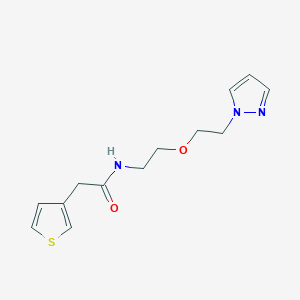

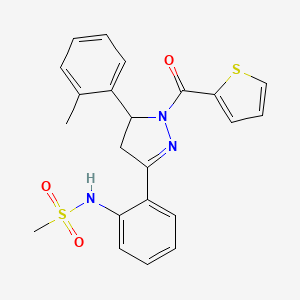

![molecular formula C8H5ClN4 B2630203 6-氯-1-甲基-1H-咪唑并[4,5-c]吡啶-4-腈 CAS No. 1104381-00-1](/img/structure/B2630203.png)

6-氯-1-甲基-1H-咪唑并[4,5-c]吡啶-4-腈

描述

“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a chemical compound with the CAS Number: 7205-46-1 . It has a molecular weight of 167.6 and its IUPAC name is 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, one synthesis method involves stirring 2-Chloro-4-methylamino-5-aminopyridine with trimethyl ortho formate and formic acid at 100 °C for 3 hours .Molecular Structure Analysis

The molecular structure of “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is represented by the linear formula C7H6ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” are diverse and can lead to various products . The compound can participate in reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Physical and Chemical Properties Analysis

“6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine” is a solid at room temperature . It has a molecular weight of 167.6 and is highly soluble in water and other polar solvents .科学研究应用

组织蛋白酶 S 抑制

6-氯-1-甲基-1H-咪唑并[4,5-c]吡啶-4-腈类似物已被确定为组织蛋白酶 S 的有效抑制剂。这些抑制剂对纯化酶和基于人细胞的检测均表现出有效性,使其在组织蛋白酶 S 相关通路和疾病的研究中具有重要意义 (Cai 等人,2010).

汞离子的荧光探针

该化合物已被用于开发汞离子检测的荧光探针。它在乙腈和缓冲水溶液中均表现出作为探针的效率,突显了其在环境监测和分析化学应用中的潜力 (邵等人,2011).

化学和结构分析

研究重点是 6-氯-1-甲基-1H-咪唑并[4,5-c]吡啶-4-腈衍生物的化学和结构分析。研究包括振动光谱、X 射线和分子结构分析,深入了解这些化合物的物理和化学性质 (Lorenc 等人,2008).

杂环体系的开发

该化合物参与了新的杂环体系的合成。这些体系因其荧光特性而被探索,这可能在材料科学和生物成像技术中得到应用 (Pordel 等人,2017).

缓蚀

研究探索了咪唑并[4,5-b]吡啶衍生物(包括 6-氯-1-甲基-1H-咪唑并[4,5-c]吡啶-4-腈)作为金属缓蚀剂的用途。这项研究在材料科学中具有重要意义,特别是在防止工业应用中的腐蚀方面 (Saady 等人,2021).

新型化合物的合成

这种化学物质一直是合成各种新型化合物的关键中间体。这些合成路线和化合物在制药、材料科学和有机化学中具有潜在应用 (Zaki & Proença,2007).

安全和危害

未来方向

Imidazole derivatives, including “6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine”, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their structural character and their ability to influence many cellular pathways . Therefore, the future directions in the research and development of this compound could involve exploring its potential therapeutic applications.

属性

IUPAC Name |

6-chloro-1-methylimidazo[4,5-c]pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-13-4-11-8-5(3-10)12-7(9)2-6(8)13/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHKBWMDRJSRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(C=C21)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

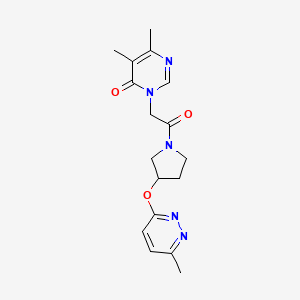

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2630129.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2630135.png)

![N-benzyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2630138.png)